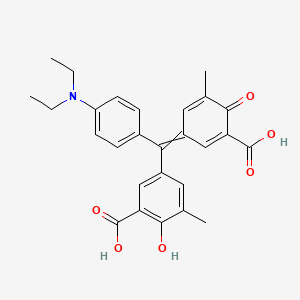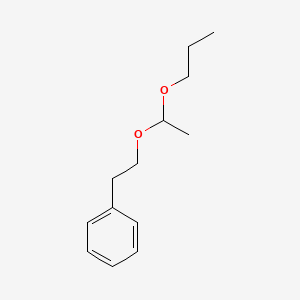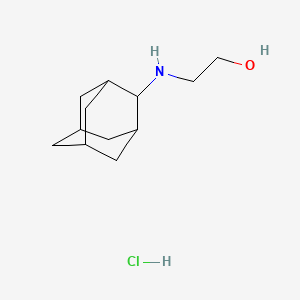
Metil 10-oxooctadecanoato
Descripción general
Descripción
Methyl 10-oxooctadecanoate is a useful research compound. Its molecular formula is C19H36O3 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 10-oxooctadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-oxooctadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de ácidos grasos y ésteres
El metil 10-oxooctadecanoato se utiliza en la síntesis de ácidos grasos y ésteres. Estos compuestos son esenciales en diversos campos como la bioquímica, la farmacéutica y la ciencia de los materiales por sus funciones en las membranas celulares, las vías de señalización y como intermediarios en la síntesis de moléculas más complejas .
Disolvente orgánico para síntesis
Este compuesto sirve como disolvente orgánico, particularmente en la síntesis de dioxolanos, que son acetales cíclicos comúnmente utilizados como disolventes o intermediarios en la síntesis orgánica .
Desarrollo de métodos analíticos
En la investigación farmacéutica, el this compound se utiliza para el desarrollo y la validación de métodos analíticos (AMV). Esto es crucial para garantizar la calidad y la consistencia de los productos farmacéuticos durante el proceso de Solicitud de Nueva Droga Abreviada (ANDA) o la producción comercial .
Aplicaciones de control de calidad
También encuentra uso en aplicaciones de control de calidad (QC) dentro de la industria farmacéutica. El QC es vital para mantener los estándares en la producción de medicamentos y garantizar que los productos sean seguros para el uso del consumidor .
Mecanismo De Acción
Target of Action
Methyl 10-oxooctadecanoate is a complex organic compound with the linear formula CH3(CH2)7CO (CH2)8CO2CH3
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl 10-oxooctadecanoate interacts with its targets and performs its functions .
Análisis Bioquímico
Biochemical Properties
Methyl 10-oxooctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the breakdown and utilization of fatty acids in metabolic processes. Additionally, methyl 10-oxooctadecanoate can interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids within cells .
Cellular Effects
Methyl 10-oxooctadecanoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. This activation can lead to changes in the expression of genes related to fatty acid oxidation, lipid synthesis, and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of methyl 10-oxooctadecanoate involves its binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, methyl 10-oxooctadecanoate can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions result in alterations in lipid synthesis and degradation pathways, ultimately affecting cellular lipid levels and energy balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 10-oxooctadecanoate can change over time due to its stability and degradation. The compound is relatively stable under standard ambient conditions but can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that methyl 10-oxooctadecanoate can have sustained effects on cellular function, including prolonged activation of PPARs and persistent changes in gene expression related to lipid metabolism .
Dosage Effects in Animal Models
The effects of methyl 10-oxooctadecanoate vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy homeostasis without causing adverse effects. At high doses, methyl 10-oxooctadecanoate may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity .
Metabolic Pathways
Methyl 10-oxooctadecanoate is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in the β-oxidation pathway. These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, methyl 10-oxooctadecanoate can influence the levels of metabolites such as malonyl-CoA and acetyl-CoA, affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, methyl 10-oxooctadecanoate is transported and distributed through interactions with lipid transport proteins and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or stored in lipid droplets within cells. These interactions influence the localization and accumulation of methyl 10-oxooctadecanoate, affecting its availability for metabolic processes and signaling pathways .
Subcellular Localization
Methyl 10-oxooctadecanoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, methyl 10-oxooctadecanoate can be targeted to mitochondria, where it participates in β-oxidation and energy production. Additionally, its presence in lipid droplets can affect lipid storage and mobilization .
Propiedades
IUPAC Name |
methyl 10-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUPDATKHOMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337599 | |
| Record name | Methyl 10-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-10-0 | |
| Record name | Methyl 10-oxooctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 10-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















